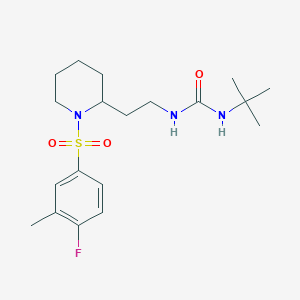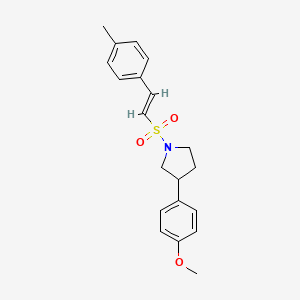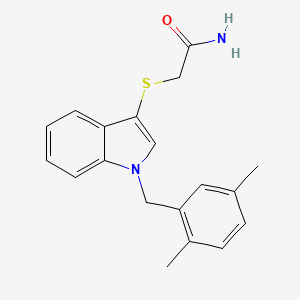
(Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide, also known as AG-1478, is a synthetic compound that belongs to the family of tyrosine kinase inhibitors. It has been extensively studied for its potential applications in cancer treatment and other diseases.
作用机制
(Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide acts as a competitive inhibitor of EGFR by binding to the ATP-binding site of the receptor. This prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It can inhibit the proliferation and survival of cancer cells, induce apoptosis (programmed cell death), and suppress tumor growth in animal models. This compound has also been shown to have anti-inflammatory effects and can reduce the severity of inflammatory diseases such as asthma.
实验室实验的优点和局限性
(Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide has several advantages as a research tool. It is highly selective for EGFR and does not inhibit other tyrosine kinases. This makes it a useful tool for studying the specific role of EGFR in cancer and other diseases. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, it has a relatively short half-life, which can limit its effectiveness in vivo.
未来方向
There are several potential future directions for research on (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Another area of interest is the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, there is potential for the use of this compound in the treatment of other diseases that are associated with EGFR overexpression, such as psoriasis and Alzheimer's disease.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in cancer treatment and other diseases. It acts as a competitive inhibitor of EGFR and has a variety of biochemical and physiological effects. While it has some limitations, it has several advantages as a research tool and holds promise for future therapeutic applications.
合成方法
The synthesis of (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide involves several steps, including the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with ethyl cyanoacetate, followed by a Michael addition reaction with 3-(dimethylamino)propylamine. The resulting product is then subjected to a condensation reaction with ethyl 3-bromopropionate to yield this compound.
科学研究应用
(Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide has been widely studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), a protein that is overexpressed in many types of cancer cells. This compound can block the activation of EGFR, which in turn inhibits the growth and proliferation of cancer cells.
属性
IUPAC Name |
(Z)-2-cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-4-24-7-5-6-19-17(21)13(11-18)8-12-9-14(22-2)16(20)15(10-12)23-3/h8-10,20H,4-7H2,1-3H3,(H,19,21)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLMURNWTMNBDG-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=CC1=CC(=C(C(=C1)OC)O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCNC(=O)/C(=C\C1=CC(=C(C(=C1)OC)O)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2605113.png)

![2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2605115.png)


![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2605120.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2605121.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2605122.png)
![5-Chloro-2-methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2605124.png)

![1-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2605126.png)
![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2605129.png)